N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C11H16N6O3S and its molecular weight is 312.35. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Compounds with triazolopyridazine and sulfonamide components have been synthesized and evaluated for their potential as herbicides. For example, triazolopyrimidine-2-sulfonamide derivatives have been identified as potent acetohydroxyacid synthase (AHAS) inhibitors, offering a new approach to weed control with a focus on selectivity and environmental compatibility. These compounds have demonstrated significant herbicidal activity against a broad spectrum of vegetation at low application rates, highlighting their potential for agricultural applications (Moran, 2003), (Chen et al., 2009).
Anti-Asthmatic and Antiproliferative Activities
Novel sulfonamide derivatives, including those with triazolopyridazine structures, have shown promising results in medical applications. Some derivatives have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction, indicating potential for the treatment of asthma and other respiratory diseases. Additionally, modifications of these compounds have led to variants with potent antiproliferative activities, suggesting their use as anticancer agents with reduced toxicity (Kuwahara et al., 1997), (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide is the cell division protein ZipA . This protein is found in Escherichia coli (strain K12) and Shigella flexneri . The role of ZipA is crucial in bacterial cell division, making it a potential target for antibacterial drugs .
Mode of Action
It is believed to interact with the cell division protein zipa, potentially inhibiting its function and thus disrupting bacterial cell division .
Biochemical Pathways
Given its target, it is likely to affect the bacterial cell division pathway .
Result of Action
Given its target, it is likely to disrupt bacterial cell division, potentially leading to bacterial cell death .
Future Directions
Biochemical Analysis
Biochemical Properties
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, inhibiting their activity . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in oxidative stress response and inflammatory pathways, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding sites on target proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals, thereby influencing mitochondrial function and cellular energy metabolism.
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c1-20-11-5-4-9-13-14-10(17(9)15-11)8-12-21(18,19)16-6-2-3-7-16/h4-5,12H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTNGKLLLWQINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.